Nequinate
Overview
Description
Nequinate is an antiprotozoan compound primarily used as a coccidiostat for poultry and rabbits. It is effective in treating coccidiosis, a parasitic disease caused by spore-forming protozoa called coccidia. These protozoa belong to the same class of organisms (sporozoa) that cause malaria . The systematic name of this compound is methyl 6-butyl-4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate .
Mechanism of Action
Target of Action
Nequinate is an antiprotozoan used as a coccidiostat for poultry and rabbits . The primary targets of this compound are the protozoan parasites causing coccidiosis, such as Eimeria tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati .
Mode of Action
As an anticoccidial agent, it is believed to interfere with the life cycle of the protozoan parasites, preventing their proliferation and subsequent infection in the host organism .
Biochemical Pathways
It is known that this compound, like other quinolones, may interfere with the dna replication of the protozoan parasites, disrupting their life cycle and preventing the infection from spreading .
Result of Action
The result of this compound’s action is the prevention of coccidiosis in poultry and rabbits. By inhibiting the life cycle of the protozoan parasites, this compound prevents the spread of the infection, thereby improving the health and productivity of the affected animals .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s solubility and absorption can be affected by the pH and composition of the animal’s diet. Additionally, the drug’s stability can be influenced by storage conditions, such as temperature and humidity .
Biochemical Analysis
Cellular Effects
Nequinate exerts its effects on various types of cells, particularly those of protozoan parasites. It disrupts their energy metabolism, thereby inhibiting their growth and proliferation
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of mitochondrial electron transport in the parasites This disruption in energy metabolism leads to the death of the parasites
Metabolic Pathways
This compound is involved in specific metabolic pathways within the protozoan parasites, leading to disruption of their energy metabolism
Preparation Methods
Nequinate can be synthesized through various chemical routes. One common method involves the reaction of 6-butyl-4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions typically include heating the mixture under reflux and using an acid catalyst to facilitate esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nequinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Nequinate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Nequinate belongs to the family of hydroquinolones, which are compounds containing a hydrogenated quinoline bearing a ketone group . Similar compounds include:
Decoquinate: Another hydroquinolone used as a coccidiostat, but it inhibits DNA synthesis by targeting DNA gyrase.
Buquinolate: A related compound with similar anticoccidial properties but different molecular targets.
This compound is unique in its specific inhibition of mitochondrial electron transport, making it a valuable tool for studying protozoan biology and developing treatments for parasitic infections .
Properties
IUPAC Name |
methyl 6-butyl-4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-3-4-10-16-11-17-19(23-13-18(21(17)24)22(25)26-2)12-20(16)27-14-15-8-6-5-7-9-15/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOPDLNHPOLRRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C(C2=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048610 | |
Record name | Nequinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nequinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031754 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13997-19-8 | |
Record name | Nequinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13997-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nequinate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nequinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11433 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nequinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nequinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEQUINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91ZE013933 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nequinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031754 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
287 - 288 °C | |
Record name | Nequinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031754 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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